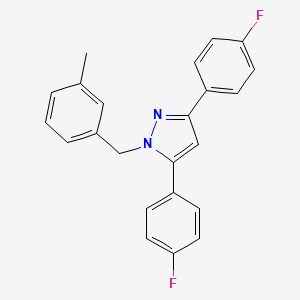![molecular formula C30H21N3O3 B10926842 2-({(2E)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10926842.png)
2-({(2E)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({(E)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the naphthylmethyl group. The cyano group is then added through a nitrile formation reaction. The final step involves the coupling of the indole derivative with benzoic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring could yield an indole-3-carboxylic acid derivative, while reduction of the cyano group could produce an amine-substituted compound.
Scientific Research Applications
2-({(E)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENOYL}AMINO)BENZOIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({(E)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, naphthylmethyl-substituted compounds, and cyano-containing molecules. Examples include:
- Indole-3-carboxylic acid
- 1-(1-Naphthylmethyl)-1H-indole
- 2-Cyano-3-(1H-indol-3-yl)acrylic acid
Uniqueness
What sets 2-({(E)-2-CYANO-3-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]-2-PROPENOYL}AMINO)BENZOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H21N3O3 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C30H21N3O3/c31-17-22(29(34)32-27-14-5-3-13-26(27)30(35)36)16-23-19-33(28-15-6-4-12-25(23)28)18-21-10-7-9-20-8-1-2-11-24(20)21/h1-16,19H,18H2,(H,32,34)(H,35,36)/b22-16+ |
InChI Key |
XDFRZTOFMWVIAO-CJLVFECKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)/C=C(\C#N)/C(=O)NC5=CC=CC=C5C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=C(C#N)C(=O)NC5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10926771.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926777.png)

![Ethyl 5-acetyl-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10926787.png)
![N-(1-ethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926799.png)
![(1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]methanone](/img/structure/B10926805.png)
![3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B10926812.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926813.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926821.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10926828.png)
![3-{[(E)-(3-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10926829.png)
![(2Z)-2-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10926836.png)

